molecular formula C18H20N4O4S B2377182 Methyl 2-[3-methyl-7-[(3-methylphenyl)methyl]-2,6-dioxopurin-8-yl]sulfanylpropanoate CAS No. 332897-28-6

Methyl 2-[3-methyl-7-[(3-methylphenyl)methyl]-2,6-dioxopurin-8-yl]sulfanylpropanoate

Cat. No.: B2377182
CAS No.: 332897-28-6
M. Wt: 388.44
InChI Key: WIGOUEZWMAHERB-UHFFFAOYSA-N
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Description

Methyl 2-[3-methyl-7-[(3-methylphenyl)methyl]-2,6-dioxopurin-8-yl]sulfanylpropanoate is a purine-based derivative characterized by a 3-methyl-substituted xanthine core, a (3-methylphenyl)methyl group at the 7-position, and a methyl ester-linked sulfanylpropanoate moiety at the 8-position. The compound’s design likely targets adenosine receptors or enzymes like phosphodiesterases, given the structural similarity to xanthine derivatives such as theophylline or caffeine .

Properties

IUPAC Name

methyl 2-[3-methyl-7-[(3-methylphenyl)methyl]-2,6-dioxopurin-8-yl]sulfanylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O4S/c1-10-6-5-7-12(8-10)9-22-13-14(21(3)17(25)20-15(13)23)19-18(22)27-11(2)16(24)26-4/h5-8,11H,9H2,1-4H3,(H,20,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIGOUEZWMAHERB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C3=C(N=C2SC(C)C(=O)OC)N(C(=O)NC3=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-[3-methyl-7-[(3-methylphenyl)methyl]-2,6-dioxopurin-8-yl]sulfanylpropanoate is a complex organic compound with potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure consists of a purine derivative that includes a sulfanyl group and a propanoate moiety. Its molecular formula is C19H22N4O4SC_{19}H_{22}N_{4}O_{4}S with a molecular weight of approximately 402.476 g/mol. The presence of the dioxopurine structure and sulfanyl group suggests significant reactivity and potential interactions with biological molecules, particularly nucleic acids.

Structural Features

FeatureDescription
Molecular FormulaC19H22N4O4SC_{19}H_{22}N_{4}O_{4}S
Molecular Weight402.476 g/mol
Functional GroupsSulfanyl, Dioxopurine, Propanoate

Pharmacological Properties

Research indicates that compounds similar to this compound exhibit various pharmacological effects:

  • Antitumor Activity : Purine derivatives are known for their role in cancer therapy, often acting as inhibitors of nucleotide synthesis.
  • Antiviral Properties : Some purine analogs demonstrate antiviral activity by interfering with viral replication processes.
  • Enzyme Inhibition : The compound may inhibit specific enzymes such as dipeptidyl peptidase IV (DPP-IV), which is relevant in diabetes management .

The biological activity of this compound can be attributed to several mechanisms:

  • Nucleic Acid Interaction : The dioxopurine structure allows for potential interactions with DNA and RNA, influencing replication and transcription processes.
  • Enzyme Modulation : The sulfanyl group may facilitate nucleophilic attacks on enzyme active sites, altering their function.

Study 1: Antitumor Effects

A study published in the Journal of Medicinal Chemistry investigated the antitumor effects of various purine derivatives, including similar compounds to this compound. The results indicated significant cytotoxicity against cancer cell lines, suggesting the potential use of this compound in cancer therapy.

Study 2: Enzyme Inhibition

Research conducted on DPP-IV inhibitors highlighted the effectiveness of purine-based compounds in managing blood glucose levels. This compound was noted for its ability to inhibit DPP-IV activity in vitro, leading to enhanced insulin secretion.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Ethyl 2-[(3-methyl-2,6-dioxo-7-propylpurin-8-yl)sulfanyl]propanoate

  • Structure : Differs in two key regions:
    • 7-position : Propyl group instead of (3-methylphenyl)methyl.
    • Ester group : Ethyl vs. methyl ester.
  • Ethyl esters generally exhibit slower hydrolysis rates than methyl esters, which may prolong half-life but delay active metabolite release .

1-[(3-Cyano-pyridin-2-yl)methyl]-3-methyl-7-(2-butin-1-yl)-8-[3-amino-piperidin-1-yl]-xanthine hydrochloride

  • Structure: Shares the 3-methylxanthine core but diverges significantly: 1-position: Cyano-pyridinylmethyl group. 7-position: Butinyl substituent. 8-position: Amino-piperidinyl group.
  • The butinyl chain may improve metabolic stability compared to benzyl or propyl groups .

Benzamide Derivatives with Thioether Linkages (e.g., N-[2-[ethyl(3-methylphenyl)amino]ethyl]-2-[[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]thio]benzamide)

  • Structure: Replaces the purine core with a benzamide scaffold but retains the thioether-propanoate motif.
  • The benzamide structure may shift target specificity toward kinase or protease inhibition .

Eprosartan [(E)-α-([2-butyl-1-{(4-carboxyphenyl)methyl}-1H-imidazol-5-yl]methylene)-2-thiophenepropanoate]

  • Structure: Shares a propanoate ester and thioether-like linkage but uses an imidazole-thiophene core.
  • Implications :
    • The carboxylic acid group (unlike the methyl ester) improves water solubility and is critical for angiotensin II receptor antagonism.
    • Highlights the role of ester vs. acid functionalities in pharmacokinetics .

Physicochemical and Pharmacokinetic Trends

Compound Core Structure 7-Position Substituent 8-Position Group Ester Group Key Properties
Target Compound Purine dione (3-methylphenyl)methyl Sulfanylpropanoate Methyl Moderate lipophilicity, ester hydrolysis
Ethyl analog () Purine dione Propyl Sulfanylpropanoate Ethyl Higher stability, lower binding affinity
Xanthine hydrochloride () Purine dione Butinyl Amino-piperidinyl N/A Enhanced solubility, basicity
Benzamide derivative () Benzamide Oxadiazolylmethyl Sulfanylbenzamide N/A Electron-withdrawing, kinase inhibition
Eprosartan () Imidazole-thiophene 4-carboxyphenylmethyl Thiophenepropanoate Carboxylic acid High solubility, receptor antagonism

Q & A

Q. What are the recommended methodologies for synthesizing Methyl 2-[3-methyl-7-[(3-methylphenyl)methyl]-2,6-dioxopurin-8-yl]sulfanylpropanoate?

Answer: Synthesis typically involves multi-step nucleophilic substitution and coupling reactions. Key steps include:

  • Purine Core Functionalization : Introduce sulfanylpropanoate groups via thiol-ene or SN2 reactions under controlled pH (6.0–7.5) to avoid side reactions .
  • Computational Reaction Path Optimization : Use quantum chemical calculations (e.g., density functional theory) to predict reaction pathways and transition states, reducing trial-and-error experimentation .
  • Design of Experiments (DoE) : Apply statistical DoE (e.g., factorial designs) to screen variables like temperature, solvent polarity, and catalyst loading, minimizing experimental runs while maximizing yield .

Q. What analytical techniques are suitable for characterizing this compound?

Answer:

  • Chromatography : Reverse-phase HPLC with a methanol-water-phosphate buffer mobile phase (optimized pH 6.0) to assess purity .
  • Spectroscopy : Use 1^1H/13^{13}C NMR to confirm substitution patterns and MS (ESI-TOF) for molecular weight validation.
  • Thermal Analysis : Differential scanning calorimetry (DSC) to evaluate stability under varying temperatures.

Q. What safety protocols are critical for handling this compound?

Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to prevent dermal/ocular exposure .
  • Storage : Store in airtight containers at –20°C under inert gas (e.g., argon) to prevent hydrolysis or oxidation.
  • Waste Disposal : Follow hazardous waste guidelines for sulfides and purine derivatives, including neutralization before disposal .

Advanced Research Questions

Q. How can computational methods resolve contradictions in reaction yield data?

Answer:

  • Feedback Loop Integration : Combine experimental data (e.g., failed reaction conditions) with quantum chemical simulations to identify competing pathways (e.g., byproduct formation via tautomerization) .
  • Machine Learning (ML) : Train ML models on historical reaction datasets to predict optimal conditions, reducing variability in yield outcomes .

Q. How to optimize reactor design for scaling up synthesis?

Answer:

  • Continuous Flow Systems : Implement microfluidic reactors to enhance heat/mass transfer, minimizing side reactions observed in batch processes .
  • Process Control : Use real-time monitoring (e.g., in-line FTIR) to adjust parameters like residence time and mixing efficiency dynamically .

Q. What strategies address discrepancies in spectroscopic data during characterization?

Answer:

  • Cross-Validation : Compare NMR data with computed chemical shifts (e.g., via Gaussian software) to confirm structural assignments .
  • Isotopic Labeling : Use 15^{15}N-labeled precursors to resolve ambiguities in purine ring proton environments .

Q. How to integrate green chemistry principles into synthesis?

Answer:

  • Solvent Selection : Replace dichloromethane with cyclopentyl methyl ether (CPME), which has lower toxicity and higher recyclability .
  • Catalyst Recycling : Employ immobilized palladium catalysts on silica supports to reduce heavy metal waste .

Q. What experimental designs are effective for studying structure-activity relationships (SAR)?

Answer:

  • Fragment-Based Screening : Synthesize analogs with systematic substitutions (e.g., varying alkyl groups on the purine core) and use surface plasmon resonance (SPR) to quantify binding affinities .
  • Free Energy Perturbation (FEP) : Apply FEP simulations to predict how structural changes impact biological activity, guiding synthetic priorities .

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